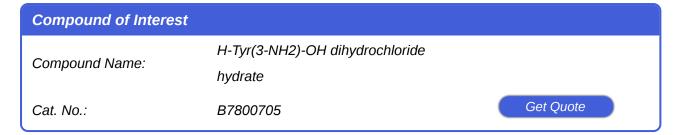


3-Aminotyrosine: A Versatile Tool in Modern Research and Drug Discovery

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminotyrosine (3-AT) is a non-proteinogenic amino acid that has emerged as a powerful and versatile tool in a wide array of research applications. Its unique chemical properties, arising from the addition of an amino group to the phenyl ring of tyrosine, allow it to serve as a molecular probe, a modulator of protein function, and a biomarker for oxidative stress. This technical guide provides a comprehensive overview of the core research applications of 3-aminotyrosine, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways and experimental workflows. For drug development professionals, this guide will illuminate the potential of 3-AT in designing novel therapeutics and diagnostic agents.

Core Biochemical and Physical Properties

3-Aminotyrosine is a derivative of the standard amino acid L-tyrosine.[1] The presence of the additional amino group on the aromatic ring significantly alters its electronic and chemical properties compared to its precursor.



Property	Value	Reference
Molecular Formula	С9Н12N2O3	[1]
Molecular Weight	196.20 g/mol	[1]
CAS Number	300-34-5	[1]
Solubility	Soluble to 100 mM in water and DMSO	
pKa (Phenolic Hydroxyl)	~4.5	Inferred from similar compounds
Formal Reduction Potential (NH2Y(O•/OH))	395 ± 7 mV at pH 7.08	[2]

Research Application 1: A Genetically Encodable Fluorescent Probe

One of the most innovative applications of 3-aminotyrosine is its use as a genetically encodable, non-canonical amino acid to create red-shifted fluorescent proteins.[3] When 3-AT is site-specifically incorporated into the chromophore of green fluorescent protein (GFP) and its variants, it spontaneously induces a significant red shift in both the excitation and emission spectra. This provides a straightforward method for developing novel red fluorescent protein-based biosensors.

Quantitative Data: Spectral Properties of 3-AT Modified Fluorescent Proteins



Fluores cent Protein	Modific ation	Excitati on Max (nm)	Emissio n Max (nm)	Quantu m Yield	Molar Extincti on Coeffici ent (M ⁻¹ cm ⁻¹)	Brightn ess (mM ⁻¹ c m ⁻¹)	Referen ce
GFP (in HEK293 T cells)	Y66(3- AT)	+56 (shift)	+95 (shift)	-	-	-	
aY- cpGFP	Y66(3- AT)	525	580	0.14	48,700	6.8	[3]
O-aY- cpFP0.1	Y66(3- AT), E222H	512	571	0.27	25,100	6.8	[3]
R-aY- cpFP1	Y66(3- AT), H148T, K209M	542	595	0.35	55,200	19.3	[3]

Experimental Protocol: Site-Specific Incorporation of 3-Aminotyrosine into Fluorescent Proteins in E. coli

This protocol is adapted from studies on engineering red-shifted fluorescent proteins.[3]

1. Plasmid Preparation:

- Obtain or construct a pBAD plasmid containing the gene for the fluorescent protein of interest (e.g., cpGFP) with an amber stop codon (TAG) at the desired tyrosine residue position (e.g., position 66).
- Obtain a pEvol plasmid encoding an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA designed for 3-aminotyrosine.



2. Transformation:

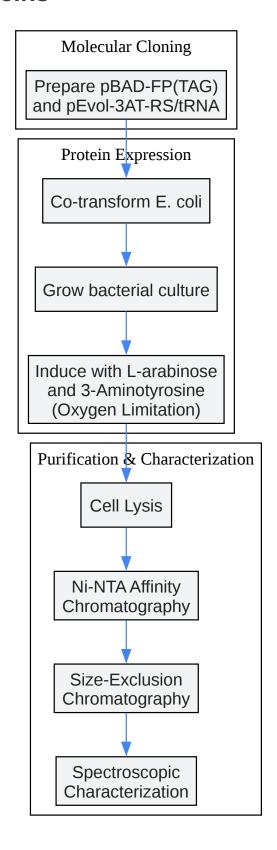
- Co-transform competent E. coli cells (e.g., DH10B) with both the pBAD-fluorescent protein (TAG) plasmid and the pEvol-3-AT-aaRS/tRNA plasmid.
- Plate the transformed cells on LB agar plates containing appropriate antibiotics for both plasmids (e.g., ampicillin and chloramphenicol) and incubate overnight at 37°C.

3. Protein Expression:

- Inoculate a single colony into a starter culture of Terrific Broth (TB) medium with antibiotics and grow overnight at 37°C.
- The next day, inoculate a larger volume of TB medium with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6.
- Induce protein expression by adding L-arabinose to a final concentration of 0.2% (w/v) and 3-aminotyrosine to a final concentration of 2-4 mM. To promote the formation of the redshifted chromophore, it is crucial to limit oxygen exposure by sealing the culture flask.
- Incubate the culture at 30°C with shaking for 48 hours.
- 4. Protein Purification and Characterization:
- Harvest the cells by centrifugation.
- Lyse the cells using sonication in a suitable buffer (e.g., 1x PBS, pH 7.4).
- If the protein is His-tagged, purify it using Ni-NTA affinity chromatography.
- Further purify the protein using size-exclusion chromatography.
- Characterize the spectral properties of the purified protein using a fluorometer to determine the excitation and emission maxima, and a spectrophotometer to measure the absorbance for calculating the molar extinction coefficient and quantum yield.



Visualization: Workflow for Engineering Red-Shifted Fluorescent Proteins





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Caption: Workflow for creating red-shifted fluorescent proteins using 3-aminotyrosine.

Research Application 2: Probing Redox-Active Tyrosines in Enzymology

3-Aminotyrosine serves as an invaluable probe for studying the role of redox-active tyrosine residues in enzyme mechanisms, particularly in systems involving long-range proton-coupled electron transfer (PCET).[1] A prime example is its use in studying E. coli ribonucleotide reductase (RNR), where it can replace specific tyrosine residues in the proposed radical transfer pathway.[1] The formation of a 3-aminotyrosyl radical can be monitored spectroscopically, providing insights into the kinetics and pathway dependence of radical propagation.[4]

Quantitative Data: Kinetics of 3-Aminotyrosyl Radical

Formation in Ribonucleotide Reductase

3-AT Position in RNR	Substrate/E ffector	k_fast (s ⁻¹)	k_slow (s ⁻¹)	Turnover Number (s ⁻¹)	Reference
Y731 in α2	CDP/ATP	~25-30% of Y730/Y731 rate	-	-	[1]
Y730 in α2	CDP/ATP	9 - 46	1.5 - 5.0	0.2 - 0.7	[4]
Y356 in β2	CDP/ATP	9 - 46	1.5 - 5.0	0.2 - 0.7	[4]

Experimental Protocol: Studying Radical Propagation in Ribonucleotide Reductase with 3-Aminotyrosine

This protocol is a generalized procedure based on studies of E. coli RNR.[1][4]

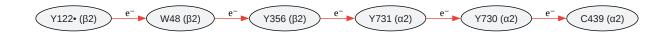
1. Protein Preparation:



- Prepare the mutant α2 and β2 subunits of RNR with 3-aminotyrosine incorporated at the desired positions using site-specific mutagenesis and the unnatural amino acid incorporation system described in the previous section.
- Purify the proteins to homogeneity.
- 2. Stopped-Flow UV-Vis Spectroscopy:
- Prepare two solutions in an appropriate buffer (e.g., 50 mM HEPES, 15 mM MgSO₄, 1 mM EDTA, pH 7.6).
- Solution A: The 3-AT-containing RNR subunit (e.g., Y731NH₂Y-α2) and the wild-type partner subunit (e.g., wt-β2).
- Solution B: The substrate (e.g., CDP) and allosteric effector (e.g., ATP).
- Rapidly mix the two solutions in a stopped-flow spectrophotometer.
- Monitor the change in absorbance over time at wavelengths characteristic of the 3aminotyrosyl radical (around 460 nm).
- Fit the kinetic traces to appropriate equations (e.g., single or double exponential) to determine the rate constants for radical formation.
- 3. Electron Paramagnetic Resonance (EPR) Spectroscopy:
- Prepare the reaction mixture as for the stopped-flow experiment.
- At various time points, freeze-quench the reaction by rapidly injecting it into liquid nitrogen.
- Record the EPR spectrum of the frozen sample at 77 K.
- The spectrum of the 3-aminotyrosyl radical can be distinguished from other radical species (like the tyrosyl radical in the β2 subunit) by spectral subtraction.

Visualization: PCET Pathway in Ribonucleotide Reductase





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Caption: Proposed radical transfer pathway in E. coli ribonucleotide reductase.

Research Application 3: Investigating Oxidative Stress and Neurodegeneration

3-Aminotyrosine is a reduction product of 3-nitrotyrosine (3-NT), a well-established biomarker for nitroxidative stress.[5][6] The presence of 3-AT in biological systems is indicative of the in vivo reduction of nitrated proteins, a process that is implicated in the pathology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[5][7] The development of selective probes for 3-AT allows for its detection and the study of protein "denitration" pathways.[5][6]

Ouantitative Data: Cytotoxicity of 3-Aminotyrosine

Cell Line	Assay	IC50 or Concentration for Effect	Reference
KG-1 Leukemia cells	Cytotoxicity	200-400 μg/ml	[Cayman Chemical]
Neurospora crassa (tyrosine-sensitive mutant)	Growth Inhibition	400 μM (complete inhibition)	[Cayman Chemical]

Note: More extensive quantitative data on the direct cytotoxicity of 3-aminotyrosine across a wide range of cancer and neuronal cell lines is an area for further research.

Experimental Protocol: Detection of 3-AT-Containing Proteins in Cell Lysates

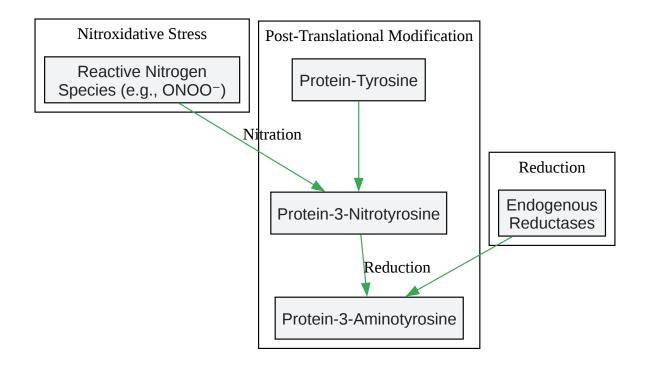
This protocol is based on the use of salicylaldehyde-based probes.[5][6]



- 1. Cell Culture and Treatment:
- Culture cells of interest (e.g., RAW264.7 macrophages) under standard conditions.
- To induce nitroxidative stress and the formation of 3-NT, treat the cells with an inflammatory stimulus such as lipopolysaccharide (LPS).
- To study the conversion to 3-AT, allow the cells to recover for various time periods after removing the stimulus.
- 2. Cell Lysis and Protein Extraction:
- Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.
- Quantify the protein concentration in the lysate.
- 3. Labeling of 3-AT-Containing Proteins:
- Incubate the cell lysate with a salicylaldehyde-based probe that has a fluorescent reporter (e.g., SALc-FL) or a biotin tag for enrichment.
- The salicylaldehyde moiety reacts selectively with the amino group of 3-aminotyrosine.
- 4. Detection and Analysis:
- Fluorescent Detection: Separate the labeled proteins by SDS-PAGE and visualize the fluorescently tagged proteins using a gel imager.
- Enrichment and Mass Spectrometry: If a biotinylated probe was used, enrich the labeled proteins using streptavidin beads. Digest the enriched proteins with trypsin and analyze the resulting peptides by LC-MS/MS to identify the specific proteins and the sites of 3-AT modification.

Visualization: Protein Nitration and Denitration Pathway





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Caption: Pathway of protein tyrosine nitration and subsequent reduction to 3-aminotyrosine.

Research Application 4: Peptidomimetics and Drug Design

The incorporation of 3-aminotyrosine into peptides can be used to create peptidomimetics with altered structural and functional properties. The additional amino group can introduce new hydrogen bonding capabilities, alter the peptide's conformation, and potentially enhance its binding affinity to target proteins or its resistance to proteolytic degradation. This makes 3-AT an attractive building block for the design of novel therapeutic peptides.

Experimental Protocol: Solid-Phase Synthesis of a 3-Aminotyrosine-Containing Peptide

This is a general protocol for Fmoc-based solid-phase peptide synthesis (SPPS).

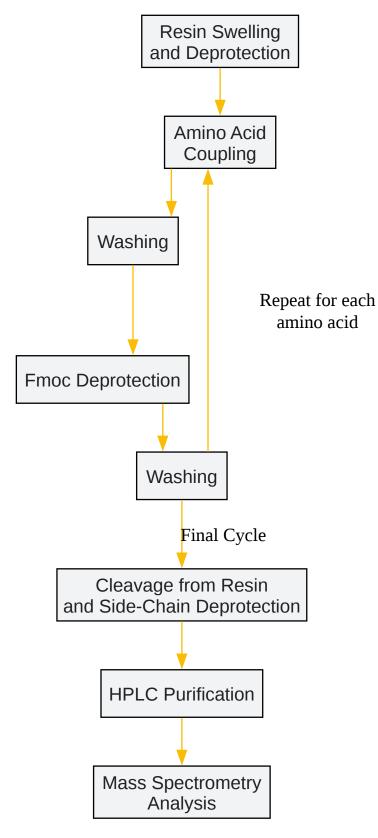
1. Resin Preparation:



- Swell a suitable resin (e.g., Rink amide resin) in dimethylformamide (DMF).
- Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.
- 2. Amino Acid Coupling:
- Activate the carboxyl group of the first Fmoc-protected amino acid using a coupling reagent such as HBTU/HOBt in the presence of a base like DIPEA.
- Add the activated amino acid to the deprotected resin and allow the coupling reaction to proceed.
- Wash the resin extensively with DMF and dichloromethane (DCM).
- 3. Chain Elongation:
- Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
- When incorporating Fmoc-3-aminotyrosine, ensure that the side-chain amino group is appropriately protected (e.g., with a Boc group).
- 4. Cleavage and Deprotection:
- Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.
- 5. Purification:
- Precipitate the crude peptide in cold diethyl ether.
- Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the final peptide by mass spectrometry.



Visualization: General Workflow for Solid-Phase Peptide Synthesis





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Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Conclusion

3-Aminotyrosine is a remarkably versatile molecule with a growing number of applications in biological and biomedical research. From enabling the creation of novel fluorescent biosensors to providing deep insights into enzymatic mechanisms and the processes of oxidative stress, its utility is expansive. For drug development professionals, the potential to incorporate 3-AT into peptidomimetics opens up new avenues for creating more stable and effective therapeutic agents. As our understanding of the biological roles and applications of 3-aminotyrosine continues to grow, it is poised to become an even more indispensable tool in the arsenal of researchers and scientists.

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